

MSC1094308: A Technical Guide to a Novel VCP/p97 Inhibitor

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Abstract

Valosin-containing protein (VCP)/p97 is a highly conserved and abundant AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a critical role in cellular protein homeostasis.[1][2] It functions as a molecular chaperone, utilizing the energy from ATP hydrolysis to remodel and segregate ubiquitinated proteins from various cellular compartments, thereby facilitating their degradation by the proteasome or regulating their activity.[3] Given its central role in pathways frequently dysregulated in cancer, such as the ubiquitin-proteasome system (UPS) and endoplasmic reticulum-associated degradation (ERAD), VCP/p97 has emerged as a promising therapeutic target.[4][5] This document provides a detailed technical overview of MSC1094308, a novel allosteric inhibitor of VCP/p97.

Introduction to MSC1094308

MSC1094308 is a reversible and non-competitive inhibitor of the D2 ATPase activity of VCP/p97.[6] It binds to a druggable allosteric hotspot at the interface of the D1 and D2 domains.[6][7] Notably, MSC1094308 also demonstrates inhibitory activity against the type I AAA ATPase VPS4B, suggesting the presence of conserved allosteric sites in different types of AAA ATPases.[6]

Quantitative Data



The following tables summarize the available quantitative data for **MSC1094308** and provide a comparative overview with other known VCP/p97 inhibitors.

Table 1: Biochemical and Cellular Activity of MSC1094308

| Parameter | Value | Reference(s) |
|----------------------------|--|--------------|
| Biochemical IC50 (VCP/p97) | 7.2 μΜ | [8] |
| Cellular Efficacy | Active at 10 μM | [8] |
| Mechanism of Action | Allosteric, Non-competitive, Reversible | [6][7] |
| Binding Site | Allosteric site at the D1-D2 interface | [6][7] |
| Other Targets | VPS4B (Type I AAA ATPase) | [6] |

Table 2: Comparative IC50 Values of Selected VCP/p97 Inhibitors

| Inhibitor | Туре | Biochemical IC50 (VCP/p97) | Reference(s) |
|------------------------------|-----------------|-------------------------------|--------------|
| MSC1094308 | Allosteric | 7.2 μΜ | [8] |
| CB-5083 | ATP-competitive | ~10 nM | [9] |
| NMS-873 | Allosteric | Potent (nanomolar range) | [10] |
| DBeQ | ATP-competitive | 2.6 μΜ | [9] |
| ML240 | ATP-competitive | 0.11 μΜ | [9] |
| 2-aminopyridine indole amide | Allosteric | 0.5 μΜ | [8] |
| PPA | Covalent | 0.6 μΜ | [8] |

Signaling Pathway and Mechanism of Action



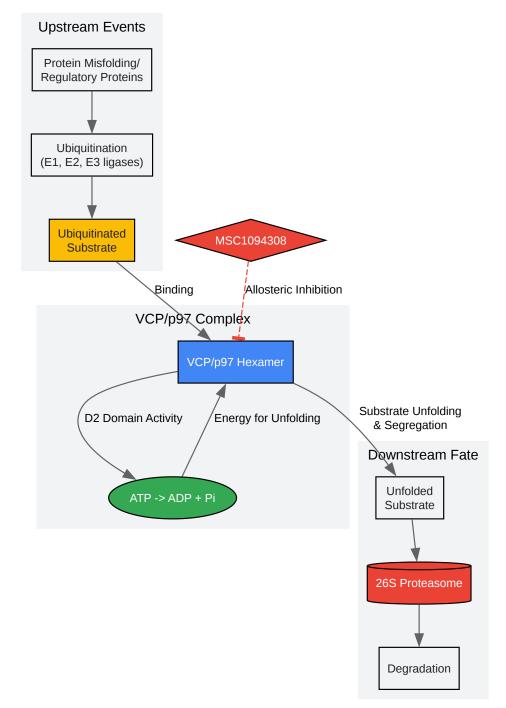
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VCP/p97 is a key regulator of cellular proteostasis, primarily through its involvement in the ubiquitin-proteasome system. It recognizes and unfolds ubiquitinated substrate proteins, extracting them from cellular structures like the endoplasmic reticulum, mitochondria, and chromatin.[1][3][11] This action is essential for the subsequent degradation of these proteins by the 26S proteasome.[3] MSC1094308, by allosterically inhibiting the D2 ATPase domain, prevents the conformational changes necessary for ATP hydrolysis and substrate processing.

[6] This leads to an accumulation of ubiquitinated proteins and induction of cellular stress, ultimately triggering apoptosis in cancer cells.[4]





VCP/p97 Signaling in the Ubiquitin-Proteasome System

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Caption: VCP/p97 in the Ubiquitin-Proteasome System.



Experimental Protocols

The following are detailed methodologies for key experiments used to characterize VCP/p97 inhibitors like **MSC1094308**.

Biochemical ATPase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from generic kinase and ATPase assay protocols and is suitable for determining the IC50 of **MSC1094308** against purified VCP/p97.[12]

Materials:

- Purified recombinant human VCP/p97 protein
- MSC1094308 (or other test compounds) dissolved in DMSO
- ATP solution
- Kinase Reaction Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96- or 384-well plates

Procedure:

- Compound Preparation: Prepare a serial dilution of MSC1094308 in DMSO. Further dilute in Kinase Reaction Buffer to the desired final concentrations.
- Enzyme Preparation: Dilute the purified VCP/p97 enzyme to a working concentration (e.g., 20 nM) in Kinase Reaction Buffer.
- Reaction Setup:
 - Add 5 μL of the diluted VCP/p97 enzyme solution to each well of the assay plate.
 - Add 2.5 μL of the diluted MSC1094308 or DMSO (for control wells) to the respective wells.
 - Incubate for 15 minutes at room temperature to allow for compound binding.



- Initiate Reaction: Add 2.5 μ L of ATP solution (e.g., 20 μ M final concentration) to each well to start the ATPase reaction.
- Incubation: Incubate the plate at 37°C for 30-60 minutes.
- Stop Reaction and ATP Depletion:
 - Equilibrate the plate to room temperature for 5 minutes.
 - Add 5 µL of ADP-Glo[™] Reagent to each well to stop the ATPase reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.
- ADP Detection:
 - \circ Add 10 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
 - Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
 The luminescent signal is proportional to the amount of ADP produced and thus the ATPase activity.
- Data Analysis: Calculate the percent inhibition for each MSC1094308 concentration relative
 to the DMSO control. Plot the percent inhibition against the log of the compound
 concentration and fit the data to a four-parameter logistic equation to determine the IC50
 value.

Cellular Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on the proliferation and viability of cancer cells.[13][14]

Materials:

Cancer cell lines (e.g., HCT116, HeLa, RPMI8226)[8]



- Complete cell culture medium
- MSC1094308 dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
- 96-well clear flat-bottom plates

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of MSC1094308 in complete medium from a stock solution in DMSO.
 - Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of MSC1094308. Include wells with medium and DMSO only as a vehicle control.
- Incubation: Incubate the cells with the compound for 72 hours at 37°C in a 5% CO2 incubator.
- MTT Addition: Add 10 μL of MTT solution to each well and incubate for 3-4 hours at 37°C.
 During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
- Formazan Solubilization: Add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer.



- Data Analysis:
 - Subtract the background absorbance from a blank well (medium only).
 - Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
 - Plot the percentage of viability against the log of the compound concentration and determine the IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of a VCP/p97 inhibitor like **MSC1094308**.



Discovery Phase High-Throughput Screening Hit Identification (e.g., MSC1094308) Biochemical Characterization IC50 Determination (ATPase Assay) Mechanism of Action Studies (e.g., Reversibility, Competition) Selectivity Profiling (vs. other ATPases) Cellular Characterization Cell Viability/Proliferation Assays (e.g., MTT, in various cell lines) Target Engagement Assays (e.g., Ub-substrate accumulation) Analysis of Downstream Effects (e.g., Apoptosis, ER Stress) In Vivo Evaluation (Optional) Pharmacokinetics & Pharmacodynamics

Workflow for VCP/p97 Inhibitor Characterization

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Efficacy in Animal Models

Caption: Characterization of a VCP/p97 inhibitor.



Conclusion

MSC1094308 represents a valuable tool for studying the complex biology of VCP/p97. Its allosteric mechanism of action provides an alternative to ATP-competitive inhibitors and may offer a strategy to overcome potential resistance mechanisms. Further investigation into its cellular effects across a broader range of cancer types and its in vivo efficacy is warranted to fully elucidate its therapeutic potential.

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